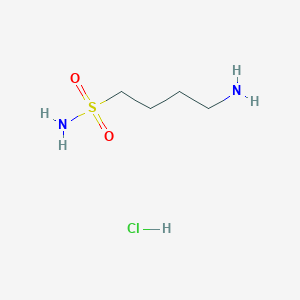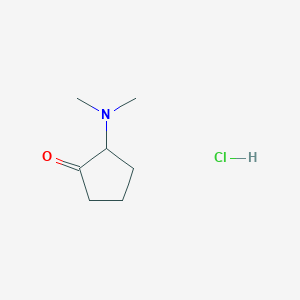
2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
Vue d'ensemble
Description
2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde (2,6-DCTF) is an organic compound from the family of aldehydes. It is a colorless, crystalline solid with a melting point of 78-80°C. This compound is often used in laboratory experiments due to its unique properties. 2,6-DCTF has been found to have a wide range of applications, including in synthetic chemistry, medical research, and industrial processes.
Applications De Recherche Scientifique
Analysis of Global Trends and Gaps in Herbicide Toxicity Studies
Herbicide toxicity and mutagenicity research, including studies on compounds like 2,4-D, a chemically related herbicide, offer insights into environmental and biological impacts. This research emphasizes the importance of understanding the toxicological profiles of chemical compounds for safer environmental practices and potential remediation efforts (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications of Redox Mediators in Organic Pollutant Degradation
The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants, including various aldehydes, highlights an innovative approach to waste treatment. This methodology could potentially be adapted for the degradation or transformation of specific compounds like 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, contributing to environmental sustainability efforts (Husain & Husain, 2007).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) have been applied to degrade various complex organic compounds in water, offering pathways and by-products insights. Such processes may be relevant for breaking down or understanding the environmental behavior of complex aldehydes, indicating the potential for environmental remediation and safety assessments (Qutob et al., 2022).
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes, including those with haloaldehyde groups, sheds light on the preparation, mechanisms, and potential applications of polymers derived from aldehydes. These insights may inform the development of materials or chemical intermediates derived from 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, suggesting applications in material science and engineering (Kubisa et al., 1980).
Propriétés
IUPAC Name |
2,6-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7-1-5(16-4-9(12,13)14)2-8(11)6(7)3-15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPFOHQLORVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)


![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)





